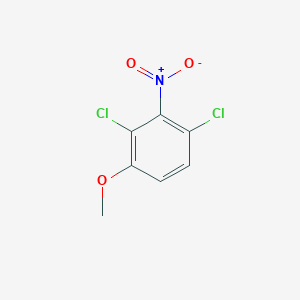

1,3-Dichloro-4-methoxy-2-nitrobenzene

Description

1,3-Dichloro-4-methoxy-2-nitrobenzene (CAS 10298-80-3; EC 233-674-1) is a chlorinated aromatic nitro compound with the molecular formula C₇H₅Cl₂NO₃ and a molecular weight of 237.03 g/mol. It features a benzene ring substituted with two chlorine atoms at positions 1 and 3, a methoxy group at position 4, and a nitro group at position 2. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals . Its structural configuration imparts unique electronic and steric properties, influencing reactivity in substitution and coupling reactions.

Properties

Molecular Formula |

C7H5Cl2NO3 |

|---|---|

Molecular Weight |

222.02 g/mol |

IUPAC Name |

1,3-dichloro-4-methoxy-2-nitrobenzene |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-5-3-2-4(8)7(6(5)9)10(11)12/h2-3H,1H3 |

InChI Key |

NOHBAFVNPWPORE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

1,5-Dichloro-3-methoxy-2-nitrobenzene (CAS 603-84-9)

- Molecular Formula: C₇H₅Cl₂NO₃ (same as the target compound).

- Key Difference : Chlorine atoms at positions 1 and 5 instead of 1 and 3.

- Impact : Altered steric hindrance and electronic effects may direct substitution reactions to different ring positions. Applications include intermediates in herbicide synthesis .

2-Chloro-1-methoxy-3-nitrobenzene (CAS 74672-01-8)

- Molecular Formula: C₇H₅ClNO₃.

- Key Difference : Single chlorine at position 2 and nitro group at position 3.

- Impact : Reduced halogenation decreases molecular weight (187.57 g/mol) and alters solubility. Used in dyestuff production .

Functional Group Variants

1-Amino-4-chloro-2-nitrobenzene (CAS 89-63-4)

4-Chloro-1-ethoxy-2-nitrobenzene

- Molecular Formula: C₈H₈ClNO₃.

- Key Difference : Ethoxy (-OCH₂CH₃) instead of methoxy (-OCH₃).

- Impact : Increased alkyl chain length enhances lipophilicity, making it suitable for hydrophobic polymer precursors .

Compounds with Additional Substituents

3-Chloro-1-methoxy-4-methyl-2-nitrobenzene (CAS 112251-95-3)

3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene

- Molecular Formula: C₁₄H₁₀BrClNO₄.

- Key Difference: Bromomethyl (-CH₂Br) and phenoxy (-OPh) groups.

- Applications : High-purity reference material in pharmaceutical synthesis (e.g., Loxapine derivatives) .

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | 10298-80-3 | C₇H₅Cl₂NO₃ | 237.03 | Not reported | Agrochemical intermediates |

| 1,5-Dichloro-3-methoxy-2-nitrobenzene | 603-84-9 | C₇H₅Cl₂NO₃ | 237.03 | Not reported | Herbicide synthesis |

| 1-Amino-4-chloro-2-nitrobenzene | 89-63-4 | C₆H₅ClN₂O₂ | 172.57 | 116–118 | Azo dyes |

| 4-Chloro-1-ethoxy-2-nitrobenzene | Not provided | C₈H₈ClNO₃ | ~201.45 | Not reported | Polymer precursors |

| 2-Chloro-1-methoxy-3-nitrobenzene | 74672-01-8 | C₇H₅ClNO₃ | 187.57 | Not reported | Dyestuff production |

| 3-Chloro-1-methoxy-4-methyl-2-nitrobenzene | 112251-95-3 | C₈H₈ClNO₃ | 201.61 | Not reported | Catalytic hydrogenation |

Research Findings and Structural Insights

- Dihedral Angles : The dihedral angle between the benzene ring and nitro group in structurally similar compounds (e.g., 50.2°) affects planarity and resonance stabilization, altering reaction kinetics .

- Synthesis Methods: Alkylation of nitro-phenols (e.g., 2-chloro-4-nitrophenol with 3-fluorobenzyl bromide in acetonitrile) is a common route for alkoxy-nitrobenzene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.